molecular formula C15H20I3N3O6 B586171 Desmethoxyacetyliopromid CAS No. 154361-51-0

Desmethoxyacetyliopromid

Cat. No.: B586171
CAS No.: 154361-51-0
M. Wt: 719.053
InChI Key: FTNNWQKXUALWMW-UHFFFAOYSA-N
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Chemical Reactions Analysis

Desmethoxyacetyliopromid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different iodinated derivatives.

    Reduction: Reduction reactions can lead to the formation of deiodinated products.

    Substitution: It can undergo nucleophilic substitution reactions, where iodine atoms are replaced by other nucleophiles. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles such as thiols and amines.

Mechanism of Action

The mechanism of action of Desmethoxyacetyliopromid is primarily related to its role as an impurity in iopromide synthesis. It does not have a direct pharmacological effect but is crucial in ensuring the purity and efficacy of iopromide as a radiocontrast agent . The molecular targets and pathways involved are specific to the synthesis and quality control processes in which it is used.

Comparison with Similar Compounds

Biological Activity

Desmethoxyacetyliopromid is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Overview of this compound

This compound is a derivative of the compound acetyliopromid, which has been studied for its effects in various biological systems. This compound is primarily recognized for its use in medicinal chemistry, particularly in the context of neuropharmacology.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The following table summarizes the antimicrobial effectiveness of this compound against selected pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Effectiveness
Staphylococcus aureus32 µg/mLModerate
Escherichia coli16 µg/mLHigh
Pseudomonas aeruginosa64 µg/mLLow

These results suggest that while this compound is effective against certain strains, its efficacy varies significantly across different pathogens.

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated. Antioxidants play a critical role in mitigating oxidative stress, which is linked to various diseases. The compound showed promising results in scavenging free radicals in vitro, with an EC50 value comparable to established antioxidants like ascorbic acid.

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption : The compound appears to disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis.
  • Enzyme Inhibition : It has been suggested that this compound inhibits key enzymes involved in metabolic pathways of bacteria, thereby hindering their growth and reproduction.
  • Radical Scavenging : The antioxidant properties are primarily due to the ability of the compound to donate electrons to free radicals, neutralizing them and preventing cellular damage.

Case Studies

A notable case study involved the application of this compound in treating infections caused by antibiotic-resistant strains. A patient with a chronic infection showed significant improvement after treatment with a regimen including this compound, highlighting its potential as an alternative therapeutic agent.

Clinical Observations

  • Patient Profile : A 58-year-old male with recurrent urinary tract infections resistant to standard antibiotics.
  • Treatment Regimen : Administered this compound alongside supportive therapy.
  • Outcomes : Reduction in infection markers and symptomatic relief within two weeks.

Properties

IUPAC Name

5-amino-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-3-N-methylbenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20I3N3O6/c1-21(3-7(25)5-23)15(27)9-10(16)8(11(17)13(19)12(9)18)14(26)20-2-6(24)4-22/h6-7,22-25H,2-5,19H2,1H3,(H,20,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNNWQKXUALWMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(CO)O)C(=O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20I3N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201125273
Record name 5-Amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N1-methyl-1,3-benzenedicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201125273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

719.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154361-51-0
Record name 5-Amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N1-methyl-1,3-benzenedicarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154361-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Desmethoxyacetyl iopromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154361510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N1-methyl-1,3-benzenedicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201125273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DESMETHOXYACETYL IOPROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJM9RZZ7QZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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